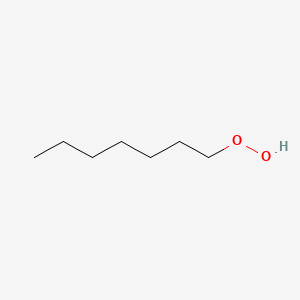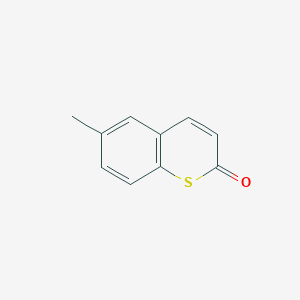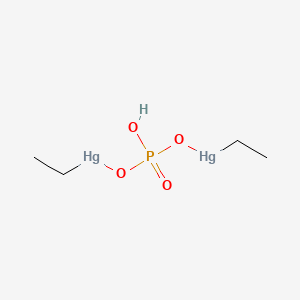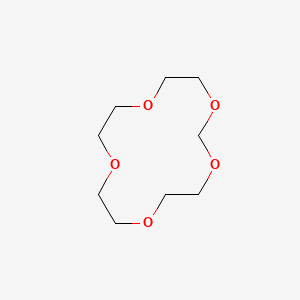
Pyridine, 2,2'-dithiodimethylenedi-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’-dithiodimethylenedi- is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. The presence of sulfur atoms in the structure of Pyridine, 2,2’-dithiodimethylenedi- makes it unique and imparts specific chemical properties that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-dithiodimethylenedi- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the cycloaddition reaction, where a 1-azadiene derivative reacts with a sulfur-containing component under specific conditions . Another approach involves the use of transition metal-catalyzed reactions to introduce sulfur atoms into the pyridine ring .
Industrial Production Methods: Industrial production of Pyridine, 2,2’-dithiodimethylenedi- often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or iron, can enhance the efficiency of the synthesis process . Additionally, microwave irradiation has been explored as a method to accelerate the reaction and improve the overall yield .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2,2’-dithiodimethylenedi- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of Pyridine, 2,2’-dithiodimethylenedi- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or organometallic reagents .
Major Products: The major products formed from the reactions of Pyridine, 2,2’-dithiodimethylenedi- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides .
Aplicaciones Científicas De Investigación
Pyridine, 2,2’-dithiodimethylenedi- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, derivatives of Pyridine, 2,2’-dithiodimethylenedi- are being explored for their therapeutic potential in treating various diseases . In industry, it is used in the production of agrochemicals, pharmaceuticals, and materials with specific electronic properties .
Mecanismo De Acción
The mechanism of action of Pyridine, 2,2’-dithiodimethylenedi- involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity . This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Pyridine, 2,2’-dithiodimethylenedi- can be compared with other sulfur-containing pyridine derivatives, such as 2-pyridinethiol and 2,2’-dithiobis(pyridine). These compounds share similar chemical properties but differ in their specific applications and reactivity . For example, 2-pyridinethiol is commonly used as a corrosion inhibitor, while 2,2’-dithiobis(pyridine) is used in the synthesis of polymers and materials with specific electronic properties .
Conclusion
Pyridine, 2,2’-dithiodimethylenedi- is a versatile compound with significant applications in various scientific and industrial fields Its unique chemical properties, influenced by the presence of sulfur atoms, make it valuable for research and development in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
2127-04-0 |
|---|---|
Fórmula molecular |
C12H12N2S2 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
2-[(pyridin-2-ylmethyldisulfanyl)methyl]pyridine |
InChI |
InChI=1S/C12H12N2S2/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-8H,9-10H2 |
Clave InChI |
OFTTWIVOOQDDII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSSCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


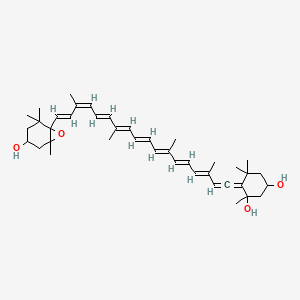

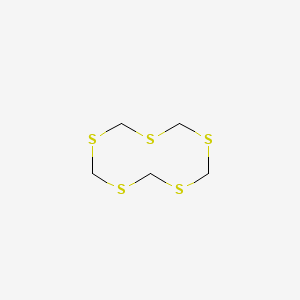
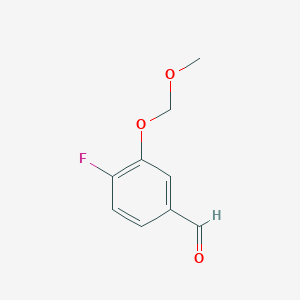
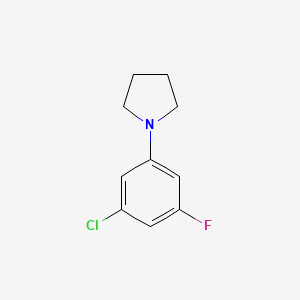
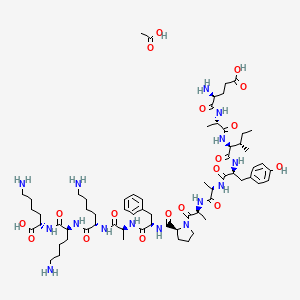
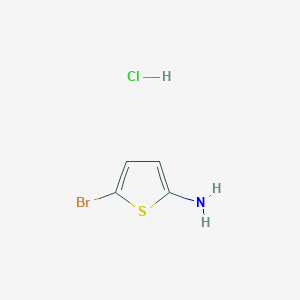

![Pyrazolo[3,4-c]pyrazole](/img/structure/B14755706.png)
![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
